2-Hydroxyethyl benzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of hydroxy-substituted alkyl benzenesulfonates, including 2-Hydroxyethyl benzenesulfonate, has been explored through various methods. A notable approach involves the ortho-acylation of benzenesulfonamide leading to the formation of hemiaminal, which upon in situ reduction yields 2-hydroxyalkyl benzenesulfonamide, a key pharmacophoric element for designing drug-like scaffolds (Singh et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl benzenesulfonate and its derivatives has been characterized using X-ray crystallography, revealing details about their molecular geometry. For example, the study of 3,3′-Di-tert-butyl-2′-hydroxy-5,5′,6,6′-tetramethylbiphenyl-2-yl benzenesulfonate highlighted the presence of an intramolecular O—H⋯O hydrogen bond (Chen, Lin, & Ko, 2009).
Chemical Reactions and Properties
The photocatalytic degradation of benzenesulfonate derivatives on colloidal titanium dioxide has been investigated, showing that the initial step involves hydroxylation to produce hydroxy- and dihydroxybenzenesulfonates, with subsequent desulfonation increasing acidity (Szabó-Bárdos et al., 2011).
Physical Properties Analysis
Studies on hydroxyl-substituted alkyl benzenesulfonates, including molecular dynamics simulations, have provided insights into their interfacial properties, liquid density profile, and surfactant aggregate structure at the water/vapor and water/decane interfaces, revealing the impact of surfactant coverage on molecular orientation and hydrogen bond formation (Sun, Xiao, & Liu, 2011).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyethyl benzenesulfonate have been studied in terms of its reactivity and potential applications in synthesis. For instance, the rearrangement of oxiran-2-ylmethyl benzenesulfonates to form 2-(phenoxymethyl)oxirane derivatives demonstrates the compound's versatility and the unexpected cleavage of C-S bonds under certain conditions (Shen et al., 2017).
Scientific Research Applications
Interfacial Properties and Surfactant Behavior 2-Hydroxyethyl benzenesulfonate derivatives exhibit significant dynamic interfacial dilational properties. The study of hydroxy-substituted alkyl benzenesulfonates like sodium 2-hydroxy-3-decyl-5-octylbenzenesulfonate (C10C8OHphSO3Na) has shown that these compounds have distinct behaviors at water-air and water-decane interfaces. These behaviors are attributed to changes in surfactant conformation and the arrangement within the surface layer, highlighting the utility of these compounds in probing the structure of surfactant adsorption films (Huang et al., 2007).
Photocatalytic Degradation The photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide was explored, showing that hydroxylation of the surfactant is an initial step leading to the production of hydroxy- and dihydroxybenzenesulfonates. This process involves desulfonation and is indicative of the compound's role in environmental remediation and understanding of photocatalytic degradation pathways (Szabó-Bárdos et al., 2011).
Layered Double Hydroxides Research into Mg–Al layered double hydroxides (LDHs) intercalated with benzenesulfonate and benzenedisulfonate ions has provided insights into their structural properties and potential applications in materials science. These LDHs maintain the molecular structures of the intercalated ions and show changes in the orientation of the benzene ring depending on the content, suggesting applications in catalysis and as advanced materials (Kameda et al., 2008).
Biodesulfurization 2-Hydroxyethyl benzenesulfonate is involved in the biodesulfurization process of dibenzothiophene, an organosulfur compound in petroleum. The enzyme HPBS desulfinase catalyzes the cleavage of the carbon-sulfur bond, forming hydroxybiphenyl and sulfite, demonstrating the compound's relevance in environmental biotechnology and the bioremediation of fossil fuels (Watkins et al., 2003).
Electronic and Optoelectronic Applications The doping of poly(3,4-ethylenedioxythiophene) (PEDOT) with alkyl benzenesulfonates has been studied for its impact on conductivity and stability, which is crucial for applications in electronic devices like electrochromic devices, disposable electrodes, and supercapacitors. These studies contribute to the development of advanced materials for electronics and optoelectronics (Yoo et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-hydroxyethyl benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFRCYIYQLHUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl benzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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